Allyl laurate

Description

Historical Trajectories in Allyl Ester Chemical Research

The story of allyl esters is intrinsically linked to the discovery of the allyl group itself. In 1844, Austrian chemist Theodor Wertheim isolated a pungent, sulfur-containing derivative from garlic oil (Allium sativum) and named it "allyl. " wikipedia.orgturito.comrsc.org This foundational work established the term for the H₂C=CH-CH₂ substituent and paved the way for the synthesis and investigation of a vast family of related compounds. turito.comscribd.com

Early academic inquiry into allyl esters, which began to gain momentum in the mid-20th century, was heavily focused on their polymerization behavior. Researchers noted that the polymerization of allyl monomers was distinct from that of typical vinyl monomers. scribd.com Seminal work by scientists like P.D. Bartlett, N.G. Gaylord, and F.R. Eirich in the 1940s and 1950s established that the polymerization of allyl compounds is characterized by a low degree of polymerization and is dominated by chain transfer reactions. scribd.comkyoto-u.ac.jp This is due to the high reactivity of the allylic hydrogen atoms, which can be easily abstracted by a growing polymer radical, leading to termination rather than propagation—a process termed "degradative chain transfer." kyoto-u.ac.jpresearchgate.net These early kinetic studies laid the theoretical groundwork for understanding the complex polymerization mechanisms of all allyl esters, including allyl laurate.

Significance of this compound within Contemporary Allylic Compound Chemistry

The chemical significance of this compound stems from the unique reactivity imparted by its allyl group. scribd.com The carbon atom adjacent to the double bond is known as the allylic position, and the C-H bonds at this site are weaker than standard C-H bonds, making them more reactive. turito.comscribd.com This reactivity is central to the behavior of allyl compounds in chemical reactions, as the abstraction of a hydrogen atom leads to the formation of a resonance-stabilized allyl radical. turito.com

Within the family of allyl esters, this compound is particularly notable for its behavior in polymerization reactions. Research has shown that while degradative chain transfer is common to most allyl monomers, some also undergo "effective chain transfer," which produces a radical still capable of initiating a new polymer chain. researchgate.netresearchgate.net this compound is a prime example of a monomer where effective chain transfer is predominant. scribd.comresearchgate.net This has been attributed to the possibility of an intramolecular hydrogen transfer mechanism. scribd.comresearchgate.net This characteristic distinguishes it from other esters like allyl acetate (B1210297) and makes it a subject of interest for creating specific polymer architectures. researchgate.netresearchgate.net

Furthermore, this compound serves as a monomer in copolymerization studies, such as in the synthesis of poly(ethyl acrylate-co-allyl acrylates), and is a known raw material for the production of other chemical intermediates like allyl acrylate. researchgate.netchemicalbook.com

Evolution of Research Paradigms and Methodological Approaches for this compound

The methodologies used to study this compound and related esters have evolved significantly, reflecting broader trends in analytical and synthetic chemistry.

Early Approaches: Initial research relied heavily on classical kinetic studies, where reaction rates were measured under varying concentrations of monomer and initiator (like benzoyl peroxide) to deduce polymerization mechanisms. scribd.comkyoto-u.ac.jp The characterization of the resulting polymers was often limited to determining the average degree of polymerization. kyoto-u.ac.jp

Modern Analytical Techniques: Contemporary research employs a sophisticated suite of analytical tools to gain a deeper understanding of these compounds and the materials derived from them. While direct studies on this compound are specific, the methods applied to analogous systems are indicative of the modern paradigm. These techniques include:

Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy is used to identify functional groups and confirm reaction completion, such as the appearance of the C=O ester band. scielo.brresearchcommons.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural elucidation of the monomer and resulting polymer. scielo.brresearchcommons.org

Chromatography: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying allyl esters and their reaction products. researchgate.netfao.org Gel Permeation Chromatography (GPC) is used to determine the molecular weight and distribution of polymers. scielo.brresearchcommons.org

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties, such as glass transition temperature and thermal stability, of polymers derived from allyl esters. scielo.brresearchcommons.org

Advanced Synthesis and Computational Methods: There is a growing trend towards more controlled and sustainable synthetic methods. For instance, enzyme-catalyzed processes using lipases have been developed for the synthesis of related acrylates, often in solvent-free systems. researchgate.net Additionally, computational chemistry is increasingly used to model reaction pathways and understand mechanisms at a molecular level, providing insights that complement experimental data.

| Property | Value |

|---|---|

| CAS Number | 7003-75-0 chemblink.com |

| Molecular Formula | C15H28O2 chemblink.com |

| Molecular Weight | 240.39 g/mol chemblink.com |

| Boiling Point | 307.17 °C at 760 mmHg (Calculated) chemblink.com |

| Density | 0.875 g/cm³ (Calculated) chemblink.com |

| Allyl Compound | Order of Increasing Effective Chain Transfer |

|---|---|

| Allyl ethyl ether | 1 |

| Allyl ethyl carbonate | 2 |

| Allyl acetate | 3 |

| Allyl propionate (B1217596) | 4 |

| Allyl trimethylacetate | 5 |

| Allyl chloride | 6 |

| This compound | 7 researchgate.netresearchgate.net |

| Allyl benzoate (B1203000) | 8 |

| Allyl chloroacetate (B1199739) | 9 |

Interdisciplinary Contributions and Emerging Interfaces in this compound Studies

The study of this compound and its chemical relatives is not confined to pure chemistry but extends into several interdisciplinary fields.

Polymer and Materials Science: This is the most significant area of interdisciplinary research. The unique polymerization behavior of this compound makes it a candidate for modifying polymer properties. researchgate.net Research in this area merges chemistry, physics, and engineering to design novel materials with specific characteristics. utk.eduwikipedia.orguh.edu

Green and Sustainable Chemistry: The development of enzymatic and solvent-free synthesis methods for related esters highlights an intersection with biocatalysis and sustainable industrial processes. researchgate.netutwente.nl This approach aims to create chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Food Science and Flavor Chemistry: Many allyl esters, such as allyl hexanoate, are used as synthetic flavoring agents, notably for pineapple-like notes. fao.orgwschemicalsbv.nl Research in this area involves developing analytical methods, like GC-MS, to quantify these additives in consumer products. researchgate.netfao.org

Agricultural Chemistry: Early research explored the use of laurate derivatives as emulsifiers in allyl starch emulsions, aiming to create stable films for potential coating applications. wikipedia.org This demonstrates a historical link between allyl chemistry and the development of agricultural products.

| Era | Methodology Type | Examples |

|---|---|---|

| Mid-20th Century | Kinetic Studies | Measurement of polymerization rates, catalyst decomposition studies scribd.comkyoto-u.ac.jp |

| Contemporary | Spectroscopy | FT-IR, ¹H NMR, ¹³C NMR scielo.brresearchcommons.org |

| Chromatography | GC-MS, GPC scielo.brresearchgate.net | |

| Thermal Analysis | DSC, TGA scielo.brresearchcommons.org | |

| Advanced Synthesis | Enzyme-catalyzed reactions, continuous-flow systems researchgate.net |

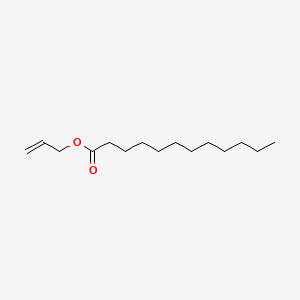

Structure

2D Structure

3D Structure

Properties

CAS No. |

7003-75-0 |

|---|---|

Molecular Formula |

C15H28O2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

prop-2-enyl dodecanoate |

InChI |

InChI=1S/C15H28O2/c1-3-5-6-7-8-9-10-11-12-13-15(16)17-14-4-2/h4H,2-3,5-14H2,1H3 |

InChI Key |

ZQMAPKVSTSACQB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCC=C |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC=C |

Other CAS No. |

7003-75-0 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Conventional Chemical Synthesis of Allyl Laurate

Conventional methods for synthesizing this compound primarily rely on well-established organic reactions such as esterification and transesterification. These methods are valued for their reliability and scalability.

Esterification Reaction Mechanisms and Optimization

The most common method for synthesizing this compound is through the direct esterification of lauric acid with allyl alcohol. This reaction is typically catalyzed by a strong acid. The mechanism, known as the Fischer-Speier esterification, involves the protonation of the carboxylic acid's carbonyl group by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of allyl alcohol attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester, this compound, and regenerates the acid catalyst. nih.gov

Optimization of this equilibrium reaction is crucial for achieving high yields. Key optimization strategies include:

Use of Excess Reactant: Employing an excess of one of the reactants, typically the less expensive one (in this case, often allyl alcohol), can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Water Removal: The continuous removal of water, a byproduct of the reaction, is a critical factor in driving the reaction to completion. This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like benzene (B151609) or toluene (B28343). orgsyn.org

Catalyst Selection: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective catalysts. youtube.com Organic acids like p-toluenesulfonic acid (p-TSA) are also widely used as they are solid, less corrosive, and can be handled more easily. spegroup.ruajgreenchem.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Reactants | Lauric Acid, Allyl Alcohol | Starting materials for this compound synthesis |

| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TSA) | To increase the reaction rate by protonating the carboxylic acid |

| Molar Ratio | Excess Allyl Alcohol (e.g., 4:1 Allyl Alcohol to Lauric Acid) | To shift the reaction equilibrium towards the product side |

| Temperature | Reflux temperature of the solvent (e.g., benzene) | To provide the necessary activation energy for the reaction |

| Water Removal | Dean-Stark apparatus | To continuously remove water and drive the reaction to completion |

Transesterification Processes and Catalysis

Transesterification is an alternative route to this compound, involving the reaction of an existing ester, such as methyl laurate or vinyl laurate, with allyl alcohol in the presence of a catalyst. This process displaces the original alcohol (methanol or vinyl alcohol) from the ester with allyl alcohol. masterorganicchemistry.com

The reaction can be catalyzed by either acids or bases.

Acid-Catalyzed Transesterification: Similar to Fischer esterification, the mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by allyl alcohol. masterorganicchemistry.com

Base-Catalyzed Transesterification: This process typically uses an alkoxide, such as sodium methoxide, as the catalyst. The alkoxide attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate. The subsequent elimination of the original alkoxy group and proton transfer yields the desired this compound.

Vinyl laurate is a particularly effective starting material for transesterification. The reaction with allyl alcohol produces this compound and vinyl alcohol, which tautomerizes to acetaldehyde (B116499). The volatility of acetaldehyde helps to drive the reaction to completion. researchgate.net Catalysts such as mercuric acetate (B1210297) with sulfuric acid can be used to prepare the initial vinyl laurate from lauric acid and vinyl acetate. orgsyn.org

Novel Synthetic Strategies for Allyl Esters

While direct esterification and transesterification are the workhorses for this compound synthesis, research into novel synthetic strategies for allyl esters continues to evolve. These methods often aim to overcome some of the limitations of traditional approaches, such as harsh reaction conditions or the generation of waste. While not always specific to this compound, these strategies are applicable to its synthesis.

One such strategy involves the reaction of triglycerides with trimethyl orthoformate in the presence of an acid catalyst, which can yield fatty acid methyl esters and a protected form of glycerol (B35011). The protected glycerol can then be converted to allyl alcohol through thermolysis. scielo.org.za This integrated approach could be adapted for the production of allyl esters directly, providing a pathway from renewable feedstocks.

Green Chemistry Principles in this compound Synthesis

In line with the growing emphasis on sustainable chemical processes, green chemistry principles are increasingly being applied to the synthesis of this compound. These approaches focus on the use of renewable resources, milder reaction conditions, and the reduction of waste.

Enzymatic and Biocatalytic Routes

Enzymatic synthesis offers a green alternative to conventional chemical methods for producing this compound. Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification and transesterification reactions under mild conditions. researchgate.net A frequently utilized lipase (B570770) is the immobilized Candida antarctica lipase B (CALB), often known by its commercial name, Novozym 435. nih.govidosi.org

The enzymatic process involves the formation of an acyl-enzyme intermediate between the lipase and lauric acid (or a laurate ester). This intermediate then reacts with allyl alcohol to produce this compound and release the free enzyme. The reaction is typically carried out at moderate temperatures (around 40-60°C), which minimizes the formation of byproducts and reduces energy consumption. idosi.orgnih.gov

Optimization of enzymatic synthesis often involves controlling parameters such as temperature, substrate molar ratio, enzyme loading, and water activity. The removal of water is also crucial in enzymatic esterification to shift the equilibrium towards product formation. nih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Enzyme | Immobilized Candida antarctica lipase B (Novozym 435) | nih.govidosi.org |

| Reactants | Lauric Acid and Allyl Alcohol | nih.gov |

| Temperature | 40-60°C | idosi.orgnih.gov |

| Molar Ratio (Alcohol:Acid) | 1:1 to 2:1 | idosi.orgnih.gov |

| Water Removal | Molecular sieves or vacuum | nih.gov |

| Reaction Time | 4-24 hours | nih.govproject-incite.eu |

Solvent-Free Reaction Systems

Performing the synthesis of this compound in a solvent-free system is a key principle of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, separation, and disposal. ulpgc.es

Solvent-free conditions can be applied to both conventional and enzymatic synthesis. For instance, the direct esterification of fatty acids with alcohols can be carried out using a catalytic amount of p-toluenesulfonic acid in a heterogeneous mixture under heating, achieving good yields. rsc.org Similarly, deep eutectic solvents (DES) composed of choline (B1196258) chloride and p-toluenesulfonic acid have been used as recyclable catalysts for the solvent-free synthesis of fatty acid esters with excellent conversions.

Enzymatic synthesis of laurate esters is particularly well-suited to solvent-free systems. The reaction is carried out with only the substrates (lauric acid and allyl alcohol) and the immobilized enzyme. This approach not only aligns with green chemistry principles but can also lead to higher volumetric productivity. nih.gov Studies on the synthesis of ethyl laurate have demonstrated high conversions (over 90%) in solvent-free systems using immobilized lipases. nih.gov

Control of Reaction Selectivity and Conversion Efficiency

Achieving high selectivity and conversion efficiency is paramount in the synthesis of this compound. This involves the careful optimization of several reaction parameters to maximize the yield of the desired ester while minimizing the formation of unwanted by-products.

Catalyst Selection: The choice of catalyst is fundamental. In conventional synthesis, acid catalysts like sulfuric acid or tosic acid are common for Fischer esterification. masterorganicchemistry.com However, these can lead to side reactions, especially with reactive molecules like allyl alcohol. masterorganicchemistry.comgoogle.com Heterogeneous solid acid catalysts, such as niobium phosphate (B84403) or certain resins, offer an alternative that simplifies catalyst removal and can improve selectivity. researchgate.net In the realm of sustainable synthesis, immobilized lipases are highly favored for their specificity, which significantly reduces the formation of by-products. idosi.org The selectivity of lipases can be so precise that they can distinguish between different chemical groups, a property known as chemoselectivity. nih.gov

Substrate Molar Ratio: The molar ratio of the reactants (lauric acid and allyl alcohol) plays a crucial role in shifting the reaction equilibrium to favor product formation. In esterification, which is a reversible reaction, using an excess of one of the reactants, typically the alcohol, can drive the reaction forward and increase the conversion of the fatty acid. masterorganicchemistry.com For example, in the synthesis of methyl laurate, increasing the methanol-to-lauric acid molar ratio from 1:1 to 6:1 significantly enhances the conversion rate.

Temperature: Reaction temperature affects both the reaction rate and the stability of the reactants and catalyst. For lipase-catalyzed reactions, there is an optimal temperature at which the enzyme exhibits maximum activity. Beyond this temperature, the enzyme can denature and lose its catalytic function. For instance, the optimal temperature for producing lauryl palmitate using Novozym 435 was found to be 40°C. idosi.org In conventional acid-catalyzed esterification, higher temperatures generally increase the reaction rate, but can also promote side reactions such as the dehydration or rearrangement of allyl alcohol. google.com

Water Removal: Water is a by-product of esterification, and its presence can shift the equilibrium back towards the reactants, thereby lowering the conversion efficiency. youtube.com In laboratory and industrial settings, techniques such as azeotropic distillation or the use of a drying tube are employed to remove water from the reaction mixture as it is formed, thus driving the reaction to completion. youtube.com

Reaction Time: The duration of the reaction must be sufficient to achieve high conversion. Monitoring the reaction over time allows for the determination of the point at which equilibrium is reached or the reaction is complete. In an optimized lipase-catalyzed synthesis of erythorbyl laurate, a steady state with a molar conversion yield of 78.5% was achieved after 8 hours. researchgate.net

The table below summarizes the impact of various parameters on the synthesis of fatty acid esters, which are principles directly applicable to this compound production.

| Parameter | Effect on Selectivity & Conversion | Example/Finding | Source |

|---|---|---|---|

| Catalyst | Immobilized lipases (e.g., Novozym 435) offer high selectivity and reduce by-products compared to strong acid catalysts. | Lipase-catalyzed synthesis of lauryl palmitate achieved >90% purity. | idosi.org |

| Substrate Molar Ratio | Using an excess of alcohol drives the equilibrium towards the ester product, increasing conversion. | Optimal molar ratio of lauric acid to erythorbic acid was 2:1 for erythorbyl laurate synthesis. | nih.gov |

| Temperature | Optimizing temperature maximizes enzyme activity or reaction rate without causing degradation or side reactions. | The highest yield of dodecane-1-ol (87%) from lauric acid was obtained in 2-propanol at 170°C. | nih.gov |

| Water Removal | Continuous removal of water by-product shifts the reaction equilibrium, leading to higher conversion rates. | Fischer esterification relies on removing water to drive the reaction to completion. | youtube.com |

| Solvent | The choice of solvent can affect enzyme stability and substrate solubility, impacting reaction efficiency. | The highest conversion for lauryl palmitate synthesis was achieved in hexane (B92381) (log P=3.5). | idosi.org |

Mechanistic Elucidation of this compound Formation

The formation of this compound can be achieved through different reaction pathways, with the most common being acid-catalyzed esterification (Fischer esterification) and enzyme-catalyzed esterification. Each proceeds via a distinct mechanism.

Fischer Esterification Mechanism: The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid (lauric acid) and an alcohol (allyl alcohol). masterorganicchemistry.com The mechanism involves several steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of lauric acid by an acid catalyst (e.g., H₂SO₄). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.commasterorganicchemistry.com

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of allyl alcohol attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion (the part of the intermediate derived from the allyl alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, simultaneously expelling a molecule of water. This step regenerates the double bond and forms a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated (typically by water or the conjugate base of the acid catalyst) to yield the final product, this compound, and regenerate the acid catalyst. youtube.commasterorganicchemistry.com

All steps in the Fischer esterification are reversible, which is why reaction conditions are manipulated (e.g., using excess alcohol or removing water) to favor product formation. youtube.com

Lipase-Catalyzed Mechanism: Enzyme-catalyzed esterification using lipases follows a different mechanism, typically a Ping-Pong Bi-Bi mechanism. nih.gov This pathway involves the formation of a covalent intermediate between the enzyme and one of the substrates.

Acyl-Enzyme Intermediate Formation: The first substrate, lauric acid, enters the active site of the lipase. The serine residue in the enzyme's catalytic triad (B1167595) (Ser-His-Asp) performs a nucleophilic attack on the carbonyl carbon of the lauric acid. nih.gov This leads to the formation of a tetrahedral intermediate which then collapses, releasing water and forming a covalent acyl-enzyme intermediate (lauroyl-enzyme).

Nucleophilic Attack by Alcohol: The second substrate, allyl alcohol, then enters the active site. The hydroxyl group of the allyl alcohol acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. nih.gov

Product Release: This attack forms another tetrahedral intermediate. This intermediate then breaks down, releasing the this compound ester from the active site and regenerating the free enzyme, which is then ready to start another catalytic cycle. nih.gov

This enzymatic process is highly specific and occurs under much milder conditions than acid-catalyzed reactions, avoiding unwanted side reactions involving the allyl group. mdpi.com

Polymerization Science and Engineering of Allyl Laurate

Free-Radical Polymerization of Allyl Laurate

The free-radical polymerization of this compound, like other allyl monomers, is characterized by unique kinetics and is significantly influenced by chain transfer reactions. scribd.comkyoto-u.ac.jp

Polymerization Kinetics and Rate Determination

The polymerization of allyl esters, including this compound, when catalyzed by benzoyl peroxide, typically results in polymers with a relatively low degree of polymerization. kyoto-u.ac.jp A key characteristic of this process is that the concentration of the polymerized monomer shows a linear relationship with the decomposition of the peroxide initiator. kyoto-u.ac.jp This indicates that the rate of monomer consumption relative to catalyst consumption remains constant throughout the polymerization. kyoto-u.ac.jp This behavior is attributed to a phenomenon known as degradative chain transfer. kyoto-u.ac.jp

Studies have established mathematical models to quantitatively describe the kinetics of allyl polymerization. These models help to differentiate between effective and degradative chain transfer reactions. kyoto-u.ac.jp The rate of polymerization is influenced by the nature of the allyl ester itself. For instance, in the polymerization of various allyl esters of aliphatic acids at 80°C, the order of the rate of degradative transfer is observed to be laurate < propionate (B1217596) < acetate (B1210297). kyoto-u.ac.jp

Degradative Chain Transfer Phenomena and Efficiency

Chain transfer is a fundamental process in the polymerization of allylic monomers. researchgate.net This process can be categorized into two types: effective chain transfer and degradative chain transfer. scribd.com In effective chain transfer, the radical activity is transferred, but the new radical can still propagate the polymer chain. scribd.com In contrast, degradative chain transfer results in the formation of a stabilized, less reactive radical, which is less likely to initiate new chains, thus hindering polymerization. scribd.com

In the case of this compound, effective chain transfer is the predominant mechanism. researchgate.netresearchgate.net This is thought to occur through an intramolecular hydrogen transfer. researchgate.netresearchgate.net The efficiency of degradative chain transfer varies among different allyl compounds. For a series of allyl esters of aliphatic acids, this compound exhibits the lowest extent of degradative chain transfer compared to allyl propionate and allyl acetate. kyoto-u.ac.jp This lower propensity for degradative chain transfer in this compound contributes to its polymerization behavior.

The following table summarizes constants for the polymerization of several allyl compounds at 80°C, highlighting the fraction of degradative chain transfer.

| Monomer | Catalyst | [dM/dC]₀ | DP | kᵥ/(kᵥ+kᵣ) |

|---|---|---|---|---|

| This compound | OCBPO | 56 | 7.1 | 0.245 |

| Allyl benzoate (B1203000) | " | 103 | 9.3 | 0.177 |

| Allyl chloroacetate (B1199739) | BPO | 108 | 8.0 | 0.145 |

| Allyl chloride | " | 46.5 | 8.6 | 0.355 |

| Allyl ethyl ether | OCBPO | 6.3 | 4.04 | 0.971 |

Table 1: Summary of constants for the polymerization of several allyl compounds at 80°C. kyoto-u.ac.jp [dM/dC]₀ represents the initial rate of monomer consumption with respect to catalyst consumption, DP is the degree of polymerization, and kᵥ/(kᵥ+kᵣ) represents the fraction of degradative chain transfer.

Influence of Initiator Systems and Environmental Conditions

The choice of initiator system and the environmental conditions play a crucial role in the free-radical polymerization of this compound. The decomposition of the initiator, such as benzoyl peroxide, generates the initial free radicals that start the polymerization process. kyoto-u.ac.jp The rate of decomposition of benzoyl peroxide in allyl esters is nearly first-order and increases with higher initial peroxide concentrations. researchgate.net

The polymerization of allyl monomers is generally conducted in bulk or in solution. kyoto-u.ac.jpresearchgate.net The presence of oxygen can inhibit free-radical polymerization, so reactions are typically carried out in an inert atmosphere, for example, by purging with nitrogen. mdpi.com Temperature is another critical factor; for instance, the polymerization of allyl esters is often carried out at elevated temperatures like 80°C to ensure a sufficient rate of initiator decomposition and polymerization. kyoto-u.ac.jp

Copolymerization Studies Involving this compound

This compound can be copolymerized with other monomers to produce polymers with tailored properties.

Copolymerization with Maleic Anhydride (B1165640)

Maleic anhydride, which polymerizes on its own with great difficulty, can be readily copolymerized with certain monoallyl esters, including this compound. google.com This reaction is a true copolymerization, proceeding rapidly to form copolymers with unique properties. google.com The resulting this compound-maleic anhydride copolymers are thermoplastic resins and are soluble in various solvents. google.comgoogleapis.com The presence of anhydride groups in the copolymer allows for further chemical modifications. google.com

Copolymerization with Vinyl Chloride and Related Monomers

This compound can be incorporated into copolymers with vinyl chloride. i.moscow These copolymers can also be part of terpolymer systems. researchgate.net In the context of vinylidene chloride polymerization, allyl esters like this compound are mentioned as potential comonomers. i.moscow The copolymerization of vinyl chloride with allyl monomers is often affected by degradative chain transfer from the allyl monomer, which can retard the polymerization rate. researchgate.netcapes.gov.br

Copolymerization with Other Allylic Monomers

The copolymerization of this compound with other allylic monomers is a strategic approach to tailor the properties of the resulting polymers. Allyl monomers are known for their relatively low reactivity in radical polymerization due to degradative chain transfer, a process where a hydrogen atom is abstracted from the allyl group, forming a stable, less reactive radical. researchgate.net However, by carefully selecting comonomers, it is possible to create copolymers with desired characteristics.

Research has shown that this compound can be copolymerized with various other monomers. For instance, it has been included in copolymer systems with maleic anhydride. nih.govgoogle.com In such copolymerizations, the resulting polymer chains are often linear and thermoplastic when a monoallyl derivative like this compound is used. google.com The reaction tends to proceed towards an equimolecular incorporation of the allyl derivative and maleic anhydride, irrespective of the initial reactant ratios. google.com

The reactivity of this compound in copolymerization is influenced by the nature of the comonomer. For example, studies on the copolymerization of allyl esters with vinyl acetate have determined reactivity ratios, which provide insight into how the monomers add to the growing polymer chain. researchgate.net The order of effective chain transfer, a process that competes with degradative chain transfer and leads to the incorporation of the monomer into the polymer chain, has been studied for a series of allyl compounds. researchgate.netresearchgate.net In this series, this compound exhibits a significant degree of effective chain transfer, which is thought to be facilitated by an intramolecular hydrogen transfer mechanism. researchgate.netresearchgate.netresearchgate.net This characteristic makes it a more effective participant in polymerization compared to some other allyl esters. researchgate.netresearchgate.net

The table below summarizes the copolymerization of this compound with another allylic monomer, maleic anhydride, as described in a patent example. google.com

| Reactants | Catalyst | Reaction Conditions | Product Characteristics |

| This compound, Maleic anhydride | Diacetyl peroxide | 70°C for 20-24 hours | Elastic, clear, colorless, fusible solid |

Advanced Polymerization Techniques for this compound

To overcome the challenges associated with the polymerization of allylic monomers, advanced polymerization techniques have been explored. These methods offer better control over the polymerization process, leading to well-defined polymer architectures and properties.

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity. cmu.eduwikipedia.org ATRP is known for its tolerance to a wide range of functional groups, including allyl groups. cmu.eduwikipedia.org

While the direct ATRP of monomers with allyl groups can be challenging due to potential side reactions like cross-linking, especially at high conversions, it has been successfully applied to synthesize polymers with pendant allyl functionalities. cmu.eduacs.org For instance, the ATRP of allyl methacrylate (B99206) has been studied, revealing that controlled polymerization can be achieved up to a certain conversion, after which branching and cross-linking reactions become more prominent. acs.org

In the context of this compound, while direct ATRP homopolymerization data is scarce, the principles of ATRP in allylic systems suggest its potential for creating well-defined polymers. The key to successful ATRP of allylic monomers lies in carefully controlling the reaction conditions to minimize side reactions. acs.org The use of functional initiators in ATRP can also be employed to introduce allyl groups at the chain ends of polymers. researchgate.netcmu.edu

The components of a typical ATRP system are outlined in the table below. wikipedia.org

| Component | Function | Examples |

| Monomer | The building block of the polymer | Styrene, (meth)acrylates, acrylonitrile |

| Initiator | Determines the number of growing polymer chains | Alkyl halides |

| Catalyst | Establishes the equilibrium between active and dormant species | Transition metal complexes (e.g., Cu, Fe, Ru) with ligands |

| Ligand | Solubilizes the catalyst and tunes its reactivity | Pyridine-based ligands, PMDETA |

| Solvent | Provides the reaction medium | Toluene (B28343), anisole, diphenyl ether |

Radiation-induced polymerization is another advanced technique that can be used to polymerize this compound. bme.hu This method utilizes high-energy radiation, such as gamma rays, to initiate polymerization. dtic.miliaea.orgmdpi.com It offers the advantage of being able to initiate polymerization at low temperatures and in the solid state. iaea.org

Studies on the gamma-radiation-initiated polymerization of vinyl laurate, a structurally similar monomer, have shown that the polymerization rate is dependent on the dose rate, and the mechanism is radical in nature with a bimolecular chain termination. bme.hu Investigations into the solid-state polymerization of vinyl laurate have revealed that the reaction is influenced by the long-chain aliphatic substituent. bme.hu

For allyl compounds specifically, gamma radiation has been used to polymerize monomers like allyl alcohol and allyl acetate. dtic.mildtic.mil The resulting polymers' molecular weights and the polymerization rates have been determined. dtic.mil While detailed studies on the radiation-induced polymerization of this compound are not extensively documented, the existing research on similar monomers suggests that it is a viable method for its polymerization. The mechanism would likely involve the formation of radicals upon irradiation, which then initiate the polymerization of the allyl double bonds. The long laurate chain might influence the packing of the monomers in the solid state, thereby affecting the polymerization kinetics and the properties of the resulting polymer. bme.hu

The following table presents data from a study on the gamma-radiation-initiated liquid phase polymerization of vinyl laurate, which provides insights into the potential behavior of this compound under similar conditions. bme.hu

| Parameter | Value |

| Activation Energy | 6.65 kcal/mole |

| Dependence of Polymerization Rate on Dose Rate | Proportional to the 0.51 power of the dose rate |

Control of Polymer Architecture and Molecular Characteristics

Branched polymers are macromolecules that have a main chain with one or more side chains or branches. polynt.comtaylorandfrancis.com The presence of branches can affect properties such as viscosity, solubility, and mechanical strength.

In the case of this compound, branching can occur during polymerization, particularly under conditions that promote chain transfer reactions to the polymer backbone or through the reaction of growing polymer chains with the pendant allyl groups of other polymer chains. While degradative chain transfer in allyl polymerization typically leads to low molecular weight polymers, effective chain transfer can contribute to the formation of branched structures. researchgate.netresearchgate.net

The copolymerization of this compound with multifunctional monomers is a direct route to branched polymers. Furthermore, techniques like ATRP can be used to create well-defined branched architectures, such as star polymers or hyperbranched polymers, by using multifunctional initiators or specific monomers that promote branching. researchgate.netcmu.eduresearchgate.net For example, ATRP allows for the synthesis of star polymers by using an initiator with multiple initiating sites, from which polymer arms can grow. acs.org While not specifically demonstrated for this compound, this approach is generally applicable to a wide range of monomers.

The formation of highly branched polyolefins has been achieved by reacting a polyolefin with a free-radical generating agent, sometimes in the presence of a multifunctional monomer. google.com This process results in polymers with a high degree of branching and specific rheological properties. google.com

The table below classifies different types of polymer architectures. polynt.comtaylorandfrancis.com

| Architecture | Description |

| Linear | Monomers are linked together in a single chain. |

| Branched | A main polymer chain has smaller side chains or branches. |

| Cross-linked | Polymer chains are interconnected to form a three-dimensional network. |

| Star | Multiple polymer chains emanate from a central core. |

Molecular Weight Control in this compound Polymerization

Control over molecular weight is a fundamental aspect of polymer synthesis, dictating the material's ultimate physical and mechanical properties. bapolymers.comnumberanalytics.com In the context of free-radical polymerization, the molecular weight of the resulting polymer is significantly influenced by the kinetics of propagation, termination, and chain transfer reactions. rubbernews.com For allyl monomers, including this compound, the polymerization process is particularly dominated by chain transfer phenomena, which typically results in the formation of low molecular weight polymers or oligomers.

Research into the polymerization of various allyl compounds has shown that both degradative and effective chain transfer are characteristic of these monomers. researchgate.net Effective chain transfer, which also limits molecular weight, is particularly predominant in the polymerization of this compound, potentially occurring through an intramolecular hydrogen transfer mechanism. researchgate.netresearchgate.net The extent of effective chain transfer varies significantly depending on the nature of the ester group attached to the allyl moiety. Studies have established a clear trend in the degree of polymerization for a series of allyl esters, which decreases in the following order: ethyl carbonate > acetate > propionate > benzoate > chloride > chloroacetate > laurate > trimethylacetate > ethyl ether. researchgate.net This places this compound among the monomers that produce polymers with a very low degree of polymerization, estimated to be around 4. researchgate.net

The impact of allyl monomer concentration on molecular weight has been demonstrated in copolymerization studies. For example, in the synthesis of polymeric additives using allyl oleate (B1233923), a monomer structurally similar to this compound, an increase in the allyl monomer content led to a significant decrease in the average molecular weights (both number-average, Mn, and weight-average, Mw) of the resulting polymer. researchcommons.org

| Polymer Sample | Allyl Oleate Content | Number-Average Molecular Weight (Mn) | Weight-Average Molecular Weight (Mw) | Polydispersity Index (PDI = Mw/Mn) |

|---|---|---|---|---|

| Polymer I | Low | 29,854 | 111,365 | 3.73 |

| Polymer II | Medium | 12,358 | 29,557 | 2.39 |

| Polymer III | High | 9,568 | 19,875 | 2.08 |

This data clearly illustrates that as the concentration of the allyl monomer increases, the molecular weight of the polymer decreases, and the molecular weight distribution becomes narrower, as indicated by the lower Polydispersity Index (PDI). researchcommons.org Therefore, controlling the molecular weight during the homopolymerization of this compound is inherently challenging due to its high propensity for chain transfer, which favors the formation of low molecular weight products.

Synthesis of Ladder-Type Branched Polymers

Ladder polymers are a unique class of macromolecules characterized by a double-stranded main chain, where the strands are regularly connected by cross-links, resembling a ladder. rsc.orgresearchgate.net This architecture imparts distinct properties compared to conventional linear or branched polymers. The synthesis of well-defined ladder polymers is a complex challenge in polymer science that can be approached through various strategies. researchgate.netnumberanalytics.com

While there is no direct evidence in the reviewed literature for the synthesis of ladder polymers starting from this compound as the sole monomer, methods utilizing monomers with allyl functionality provide a pathway to such complex architectures. One notable approach involves the polymerization of a multiallyl monomer in a matrix of poly(methacryloyl chloride). researchgate.net The free-radical polymerization of this multiallyl monomer, when conducted in a diluted solution, proceeds in a partially ordered fashion along the allyl units within the matrix. This constrained polymerization environment facilitates the formation of ladder-type branched polymers that remain soluble and possess unreacted allyl double bonds, which can be used for further functionalization. researchgate.net

Another strategy involves the post-polymerization modification of a pre-existing rigid ladder polymer. For instance, researchers have successfully synthesized flexible ladder polymers containing diazacyclooctane (DACO) units. rsc.org This process allows for the introduction of various functional groups onto the ladder backbone, including reactive N-allyl groups. This hetero-functional ladder polymer can then serve as a platform for subsequent reactions like grafting or crosslinking, leveraging the reactivity of the incorporated allyl groups. rsc.org

These examples demonstrate that while the direct cyclopolymerization of a simple mono-allyl monomer like this compound into a ladder structure is unlikely, the strategic use of multi-allyl monomers or the incorporation of allyl groups into existing polymer backbones are viable routes for synthesizing ladder-type architectures. researchgate.netrsc.org

Polymerization in Confined and Heterogeneous Media

The environment in which polymerization occurs can profoundly influence the reaction dynamics and the structure of the resulting polymer. Conducting polymerizations in confined spaces or heterogeneous systems, such as dilute solutions, emulsions, or on surfaces, can lead to outcomes distinct from those observed in bulk polymerization.

Polymerization Dynamics in Diluted Solutions

Polymerization kinetics and mechanisms in dilute solutions can differ significantly from those in bulk or concentrated systems due to changes in monomer concentration, solvent interactions, and chain mobility. uc.edu For allyl-containing monomers, moving to a dilute solution can influence the polymer structure and provide insights into the reaction pathway.

A key finding is that the free-radical polymerization of a multiallyl monomer in a dilute solution, specifically at a concentration of 12 g/L, can result in the formation of ladder-type branched polymers. researchgate.net This outcome suggests that dilution can promote an ordered arrangement of allyl units, guiding the polymerization to form these complex structures, which may not be favored in a bulk system. researchgate.net

The choice of solvent in a dilute system also plays a critical role in the polymerization dynamics. In the radical polymerization of N,N-diallylpiperidine bromide, a diallyl monomer, the polymerization rate was observed to decrease when ethanol (B145695) was added to the aqueous solution. e3s-conferences.org This indicates that interactions between the solvent, the monomer, and the growing polymer chain can alter the fundamental kinetics of the reaction.

Furthermore, studying polymerization in dilute solutions is a valuable tool for mechanistic investigation. For example, NMR studies of poly(allyl methacrylate) formed in both bulk and dilute solution polymerization showed no evidence of intramolecular cyclopolymerization. researchgate.net The results were consistent with a "normal" polymerization pathway involving the methacrylic and allylic double bonds, demonstrating how polymerization in a dilute environment can help elucidate the dominant reaction mechanisms by minimizing intermolecular side reactions. researchgate.net

Advanced Spectroscopic and Analytical Characterization

Spectroscopic Analysis of Allyl Laurate, its Polymers, and Derivatives

Spectroscopic methods are fundamental in elucidating the chemical structure and composition of this compound and its polymeric forms. Techniques such as Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming the presence of key functional groups and determining the arrangement of atoms within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule, making it ideal for confirming the structure of this compound and its polymers. optikinstruments.hr The FT-IR spectrum of a substance reveals a unique pattern of absorption bands, which acts as a molecular "fingerprint". optikinstruments.hr

In the case of this compound, the presence of specific absorption bands confirms its chemical structure. For instance, copolymers containing this compound exhibit characteristic peaks for the aliphatic C-H groups, the carbonyl (C=O) stretching of the ester group, and the C=C stretch of the allyl group. researchcommons.org The peak for the carbonyl group is typically observed around 1736 cm⁻¹. researchcommons.org The C-O stretching vibration also gives a characteristic peak. researchcommons.org

When this compound is part of a copolymer, such as with acrylic acid, additional peaks will be present. For example, a broad peak in the range of 3200–3650 cm⁻¹ indicates intermolecular hydrogen bonding between the hydroxyl groups of the acrylic acid units. researchcommons.org The simultaneous presence of this broad peak and the ester group peak confirms the polymerization reaction. researchcommons.org

Interactive Table: Characteristic FT-IR Peaks for this compound and its Copolymers

| Functional Group | Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| Aliphatic C-H | ~2920, ~2851 | Confirms the presence of the laurate's hydrocarbon chain. |

| Carbonyl (C=O) | ~1737 | Confirms the ester linkage. |

| C=C (Allyl) | ~1627 | Confirms the presence of the allyl group's double bond. |

| C-O Stretch | ~1163 | Further confirms the ester group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Heteronuclear Single Quantum Correlation (HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound and its derivatives by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms. nih.govmnstate.edu

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The olefinic protons of the allyl group typically appear in the region of 5.20-6.40 ppm. nih.gov Protons on the carbon adjacent to the ester oxygen (allylic protons) are also identifiable. mnstate.edu The long hydrocarbon chain of the laurate moiety gives rise to a complex set of signals in the upfield region of the spectrum. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the this compound molecule. The carbon atoms of the C=C double bond in the allyl group and the carbonyl carbon of the ester group have characteristic chemical shifts. nih.gov

Heteronuclear Single Quantum Correlation (HSQC): HSQC is a two-dimensional NMR technique that correlates the chemical shifts of directly bonded ¹H and ¹³C atoms. nih.govprotein-nmr.org.uk This is particularly useful for unambiguously assigning the signals in the ¹H and ¹³C spectra of complex molecules like cellulose (B213188) laurate, confirming the esterification. nih.govacs.org For instance, HSQC can confirm the attachment of the laurate group to the cellulose backbone by showing correlations between the protons and carbons of the anhydroglucose (B10753087) unit and the laurate chain. nih.gov

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for determining the molecular weight and molecular weight distribution of polymers derived from this compound. waters.com This information is critical as it significantly influences the physical properties of the polymer. bapolymers.com

GPC separates polymer chains based on their size in solution. researchgate.net The output provides data on the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. researchcommons.org A higher PDI indicates a broader distribution of polymer chain lengths. rsc.org

For copolymers containing allyl esters, GPC analysis has shown that molecular weights can range from 1.0 x 10⁴ to 15.0 x 10⁴ g/mol . researchgate.net The molecular weight of copolymers can be influenced by the relative amounts of the comonomers. For example, in copolymers of allyl oleate (B1233923), an increase in the allyl oleate content can lead to a significant decrease in the average molecular weight. researchcommons.org

Interactive Table: GPC Data for an Exemplary Allyl Oleate Copolymer

| Parameter | Value | Description |

|---|---|---|

| Mn ( g/mol ) | Varies | Number average molecular weight. |

| Mw ( g/mol ) | Varies | Weight average molecular weight. |

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the effect of heat on this compound and its polymers, providing crucial information about their thermal stability and phase transitions. perkinelmer.com

Thermogravimetric Analysis (TGA) and Differential Thermogravimetric (DTG)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. perkinelmer.com This is used to determine the thermal stability of a material. researchgate.net The resulting plot of mass versus temperature shows the temperatures at which the material degrades. mdpi.com The derivative of the TGA curve, known as the Differential Thermogravimetric (DTG) curve, shows the rate of mass loss and helps to identify the temperatures at which the most significant degradation occurs. mdpi.com

For cellulose laurate esters, TGA has shown that the thermal stability is influenced by the degree of substitution, with higher substitution leading to greater stability. researchgate.net The thermal decomposition of these esters typically occurs in distinct stages. researchgate.net Similarly, the thermal stability of acetate (B1210297) cellulose laurate esters has been determined to be in the range of 380–365 °C. scifiniti.com The degradation of poly(allyl methacrylate) has been shown to occur in two stages, with the initial stage involving the fragmentation of the allyl groups. researchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a technique used to measure the heat flow into or out of a sample as it is heated or cooled. hu-berlin.de This allows for the determination of phase transitions such as the glass transition temperature (Tg) and melting temperature (Tm). eag.comresearchgate.net

For polymers, the Tg is a critical property, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. eag.com In copolymers containing allyl groups, DSC can be used to determine the melting temperatures and the enthalpy of melting. nih.gov For example, in copolymers of poly(valerolactone) and poly(allyl valerolactone), melting temperatures have been observed in the range of 34-47.6 °C. nih.gov The degree of crystallinity can also be calculated from DSC data. nih.gov

Interactive Table: Thermal Properties of an Exemplary PVL-co-PAVL Copolymer

| Property | Value Range | Significance |

|---|---|---|

| Melting Temperature (Tm) | 34 - 47.6 °C | Temperature at which the crystalline regions of the polymer melt. |

| Enthalpy of Melting (ΔHm) | 58 - 88 J/g | The amount of heat required to melt the crystalline portion of the polymer. |

X-ray Diffraction (XRD) for Crystalline Structure and Morphology

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of crystalline materials. patsnap.comictp.it By bombarding a sample with X-rays and measuring the angles and intensities of the diffracted beams, one can deduce information about the arrangement of atoms and the degree of long-range order. ictp.itwebmineral.com

Polymers can exist in states ranging from completely amorphous, with randomly entangled molecular chains, to highly crystalline, where chains are folded into orderly stacks known as lamellae. mcpolymers.comwikipedia.org Most polymers, however, are semi-crystalline, containing both crystalline and amorphous regions. doitpoms.ac.uk The degree of crystallinity is a critical parameter that dictates many of the material's physical properties, including hardness, density, and melting point. doitpoms.ac.uk Factors that favor higher crystallinity include regular and ordered polymer chain structures, such as high stereoregularity and minimal branching. doitpoms.ac.uk

For polymers derived from long-chain monomers, such as poly(this compound), the aliphatic chains can pack into ordered, polyethylene-like crystalline structures. acs.org While specific XRD patterns for pure crystalline this compound or its homopolymer are not extensively documented in publicly available literature, analysis of related long-chain poly(alkyl acrylates) indicates they are often semi-crystalline. googleapis.com An XRD analysis of poly(this compound) would be expected to show sharp diffraction peaks superimposed on a broad amorphous halo, characteristic of a semi-crystalline polymer. nist.gov The positions of the peaks (given as 2θ angles) would correspond to the d-spacings between crystal lattice planes, while the relative areas of the crystalline peaks and the amorphous halo could be used to estimate the percent crystallinity. uomustansiriyah.edu.iq

Table 1: Illustrative X-ray Diffraction Data for a Hypothetical Semi-Crystalline Polymer

This table illustrates the type of data obtained from an XRD experiment. The d-spacing is calculated from the peak position using Bragg's Law. The relative intensity helps in identifying the crystalline phases.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 19.8 | 4.48 | 45 |

| 21.5 | 4.13 | 100 |

| 23.2 | 3.83 | 80 |

| 28.9 | 3.09 | 30 |

Complementary Analytical Methodologies

Beyond structural analysis with XRD, a variety of other techniques are essential for a full characterization of this compound and its polymers. These methods provide information on the elemental makeup and macroscopic properties of the polymer in solution.

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements within a compound. For an organic compound like this compound, this typically involves combustion analysis to quantify the percentages of carbon (C), hydrogen (H), and oxygen (O). The results are then compared against the theoretical values calculated from the compound's molecular formula. This serves as a crucial check for purity.

The molecular formula for this compound is C₁₅H₂₈O₂. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated.

Table 2: Theoretical Elemental Composition of this compound (C₁₅H₂₈O₂)

This table presents the calculated elemental percentages for pure this compound, providing a benchmark for experimental verification.

| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Weight (u) | Percentage (%) |

| Carbon | C | 12.011 | 15 | 180.165 | 74.94 |

| Hydrogen | H | 1.008 | 28 | 28.224 | 11.75 |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.31 |

| Total | 240.387 | 100.00 |

The molecular weight of a polymer is a critical parameter that influences its mechanical and bulk properties. Unlike small molecules, a polymer sample consists of a distribution of chains of varying lengths, so an average molecular weight is reported. researchgate.net Dilute solution viscometry is a simple and widely used method to determine the viscosity-average molecular weight (Mv). libretexts.org

This technique involves measuring the flow time of a dilute polymer solution through a capillary viscometer (e.g., an Ubbelohde viscometer). The intrinsic viscosity [η] is determined by extrapolating measurements at several low concentrations to zero concentration. malvernpanalytical.com The intrinsic viscosity is then related to the polymer's molecular weight through the Mark-Houwink-Sakurada equation: biointerfaceresearch.com

[η] = K * Mᵛᵃ

where:

[η] is the intrinsic viscosity.

Mᵥ is the viscosity-average molecular weight.

K and a are the Mark-Houwink parameters, which are constants for a specific polymer-solvent-temperature system. biointerfaceresearch.comkau.edu.sa

Table 3: Illustrative Mark-Houwink Parameters for Various Polymers

This table shows typical Mark-Houwink constants for different polymers, highlighting how these values depend on the polymer, solvent, and temperature.

| Polymer | Solvent | Temperature (°C) | K (x 10⁻³ cm³/g) | a |

| Poly(methyl methacrylate) | Acetone | 25 | 7.5 | 0.70 |

| Polystyrene | Toluene (B28343) | 25 | 7.8 | 0.73 |

| Polyethylene (B3416737) Glycol | Water | 25 | 46.8 | 0.40 |

| Poly(acrylamide) | 1M NaCl | 25 | 0.631 | 0.80 |

Rheology is the study of the flow and deformation of matter. For polymer solutions, rheological investigations provide insight into the interactions between polymer chains and the solvent, as well as the effects of chain entanglement. unlp.edu.ar The viscosity of a polymer solution is highly dependent on factors like polymer concentration, molecular weight, and the applied shear rate. biointerfaceresearch.commdpi.com

Many polymer solutions are non-Newtonian, meaning their viscosity changes with the applied shear rate. A common behavior is shear-thinning (or pseudoplasticity), where the apparent viscosity decreases as the shear rate increases. This occurs because the entangled polymer coils begin to align and stretch in the direction of flow, reducing their resistance. mdpi.com

Rheological studies are typically conducted using a rheometer, which can measure viscosity across a range of shear rates. The data obtained can be used to model the flow behavior of the solution, which is critical for processing applications. For a solution of poly(this compound), it would be expected to exhibit shear-thinning behavior, particularly at concentrations above the critical entanglement concentration.

Table 4: Representative Rheological Data for a Hypothetical Polymer Solution

This table illustrates the shear-thinning behavior of a typical polymer solution, where viscosity decreases as the shear rate is increased.

| Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) |

| 0.1 | 15.2 |

| 1.0 | 14.8 |

| 10 | 12.5 |

| 100 | 8.3 |

| 500 | 4.1 |

Derivatives and Functionalized Materials Based on Allyl Laurate

Allyl Laurate as a Modifying Agent for Biopolymers

This compound serves as a significant platform molecule for the functionalization of biopolymers, leading to materials with tailored properties. Its derivatives are particularly instrumental in modifying natural polymers like cellulose (B213188) and starch, enhancing their processability and introducing new functionalities. The focus here is on the chemical strategies employed to create these modified biopolymers and the resulting characteristics.

Synthesis and Characterization of Cellulose Laurate Esters

Cellulose, a highly abundant and renewable biopolymer, can be chemically modified through esterification to produce cellulose esters. mdpi.com These derivatives, particularly those with long alkyl chains like laurate, exhibit improved solubility in common organic solvents and lower melting temperatures, making them suitable for applications as bioplastics. mdpi.comscifiniti.com The synthesis of cellulose laurate involves the reaction of the hydroxyl groups on the anhydroglucose (B10753087) units (AGUs) of cellulose with a laurate source. scifiniti.comgxu.edu.cn Characterization techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Diffraction (XRD) are crucial to confirm the successful esterification and to determine the structure and properties of the resulting cellulose laurate esters. scifiniti.comresearchgate.net FTIR analysis typically reveals a characteristic carbonyl (C=O) stretching band around 1736-1750 cm⁻¹, confirming the introduction of ester groups. mdpi.commdpi.com

A promising and environmentally friendlier approach to synthesizing cellulose laurate is through the transesterification of cellulose with vinyl laurate. mdpi.comresearchgate.net This method avoids the formation of corrosive acidic by-products that are common in traditional esterification with acid chlorides. mdpi.com The reaction often utilizes ionic liquids (ILs), such as 1-allyl-3-methylimidazolium (B1248449) chloride (AmimCl) or 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) (EmimOAc), sometimes mixed with a co-solvent like dimethyl sulfoxide (B87167) (DMSO), to dissolve cellulose and facilitate a homogeneous reaction. mdpi.comresearchgate.netnih.gov

The process can be catalyzed by organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). scifiniti.comresearchgate.net During the reaction, the vinyl alcohol leaving group tautomerizes to acetaldehyde (B116499), which can be easily removed, driving the reaction forward. scienceopen.com Researchers have demonstrated that reactive extrusion can be employed as a rapid method for this transesterification, allowing for high cellulose concentrations and efficient synthesis within minutes. nih.gov The structure of the resulting cellulose laurate is confirmed using ¹H and ¹³C NMR, which shows signals corresponding to the protons and carbons of the laurate aliphatic side chain attached to the cellulose backbone. mdpi.comresearchgate.net Studies indicate that the order of hydroxyl group substitution on the anhydroglucose unit is typically C-6 > C-3 > C-2. researchgate.netnih.gov

Acylation using lauroyl chloride is another effective method for producing cellulose laurate esters. rsc.orgnih.gov This reaction is typically carried out by dissolving cellulose in a suitable solvent system, such as ionic liquids ([C₄mim]⁺Cl⁻) or a lithium chloride/N,N-dimethylacetamide (LiCl/DMAc) mixture, followed by the addition of lauroyl chloride. rsc.orgnih.govrsc.org The reaction can be performed under homogeneous or heterogeneous conditions. nih.gov In homogeneous systems, the cellulose is fully dissolved, allowing for a more uniform substitution pattern. nih.govrsc.org Anhydrous pyridine (B92270) is often used in the reaction mixture. nih.gov

Microwave-assisted synthesis has been explored to drastically reduce reaction times. For instance, using the LiCl/DMAc solvent system with N,N-dimethyl-4-aminopyridine (DMAP) as a catalyst, cellulose laurate can be synthesized in just one minute under microwave irradiation. academie-sciences.fr The degree of substitution (DS) of the resulting cellulose laurate can be controlled, and products with DS values ranging from 0.34 to 1.54 have been reported using this acylation method in ionic liquids. rsc.orgrsc.org

The Degree of Substitution (DS), which represents the average number of hydroxyl groups substituted per anhydroglucose unit (with a maximum of 3), is a critical parameter that dictates the properties of cellulose laurate. The DS is significantly influenced by various synthetic conditions.

Reaction Temperature: Increasing the reaction temperature generally leads to a higher DS. In the transesterification with vinyl laurate, raising the temperature from 70°C to 120°C resulted in an increase in DS from 1.47 to 2.41. researchgate.net

Reaction Time: Longer reaction times typically result in higher DS values, up to a certain point. mdpi.com Studies have shown a progressive increase in DS with reaction time from 1 to 5 hours. mdpi.com

Molar Ratio of Reactants: The molar ratio of the acylating agent (e.g., vinyl laurate or lauroyl chloride) to the anhydroglucose unit (AGU) of cellulose is a key factor. gxu.edu.cnnih.gov Increasing this ratio generally enhances the DS. gxu.edu.cnresearchgate.net For example, a DS of 2.63 was achieved with a molar ratio of 1:12 (AGU to vinyl laurate). researchgate.net Similarly, in solid-phase synthesis using lauric acid, the DS increased from 0.37 to 0.78 as the molar ratio of lauric acid to AGU increased from 1:1 to 1:4. gxu.edu.cn

Solvent System: The choice of solvent or solvent mixture can impact the dissolution of cellulose and, consequently, the accessibility of its hydroxyl groups. In a study using an ionic liquid/DMSO mixture, a 1:1 ratio was found to be optimal for achieving a higher DS in transesterification reactions. mdpi.com

Chain Length of Acylating Agent: When comparing different fatty acid esters, the DS tends to decrease as the length of the fatty acid chain increases, which is attributed to greater steric hindrance. mdpi.comscienceopen.com

Table 1: Effect of Synthetic Conditions on the Degree of Substitution (DS) of Cellulose Laurate

| Method | Acylating Agent | Catalyst/Solvent | Condition Varied | Range | Resulting DS | Reference |

|---|---|---|---|---|---|---|

| Transesterification | Vinyl Laurate | DBU / AmimCl/DMSO | Temperature | 70°C - 120°C | 1.47 - 2.41 | researchgate.net |

| Transesterification | Vinyl Laurate | DBU / AmimCl/DMSO | Molar Ratio (AGU:VL) | 1:3 - 1:12 | 1.85 - 2.63 | researchgate.net |

| Transesterification | Vinyl Laurate | [mTBNH][OAC]/DMSO | Reaction Time | 1h - 5h | 0.4 - 1.8 | mdpi.com |

| Acylation | Lauroyl Chloride | [C₄mim]⁺Cl⁻ | Molar Ratio (AGU:LC) | 1:1 - 1:5 | 0.34 - 1.54 | rsc.org |

AGU: Anhydroglucose Unit; VL: Vinyl Laurate; LC: Lauroyl Chloride; LA: Lauric Acid

The solubility of cellulose laurate is strongly dependent on its degree of substitution (DS). Unmodified cellulose is insoluble in water and most common organic solvents. However, after esterification with laurate groups, the resulting derivatives show significantly altered solubility profiles.

Cellulose laurates with a sufficiently high DS become soluble in various organic solvents. mdpi.com For instance, cellulose laurates prepared via acylation in ionic liquids were found to be soluble in chloroform (B151607) but not in DMSO or acetone. rsc.org Acetate cellulose laurate esters have been reported to be completely soluble in chloroform, partially soluble in tetrahydrofuran (B95107) (THF), DMSO, and N,N-dimethylformamide (DMF), and insoluble in acetone, ethanol (B145695), and methanol. scifiniti.comscifiniti.com This enhanced solubility in solvents like THF and DMSO increases their potential for industrial applications. scifiniti.comscifiniti.com

Generally, a higher DS leads to better solubility in nonpolar or moderately polar organic solvents. mdpi.com Cellulose laurates with a DS greater than 1 are often soluble in solvents like DMSO, THF, and pyridine. mdpi.com This improved solubility is crucial as it allows for solution-based processing techniques, such as film casting. mdpi.com

Table 2: Solubility of Cellulose Laurate Derivatives in Various Solvents

| Derivative | Degree of Substitution (DS) | Soluble In | Partially Soluble In | Insoluble In | Reference |

|---|---|---|---|---|---|

| Cellulose Laurate | > 1 | DMSO, THF, Pyridine | - | - | mdpi.com |

| Cellulose Laurate | 0.34 - 1.54 | Chloroform | - | DMSO, Acetone | rsc.org |

| Acetate Cellulose Laurate | 0.6 - 0.9 | Chloroform | THF, DMSO, DMF | Acetone, Ethanol, Methanol | scifiniti.comscifiniti.com |

Investigations of Allyl Starch Derivatives

Starch, another abundant biopolymer composed of glucose units, is a target for chemical modification to create materials with enhanced properties. researchgate.netmdpi.com The introduction of allyl groups onto the starch backbone yields allyl starch derivatives, which can serve as versatile intermediates for further functionalization. researchgate.netacs.org The synthesis of these derivatives can be achieved by reacting starch with an allylating agent, such as allyl glycidyl (B131873) ether. researchgate.net

These modifications can improve properties like water solubility. mdpi.com For example, the incorporation of poly(sodium allyl sulfonate) branches onto corn starch via graft copolymerization has been shown to enhance viscosity stability, adhesion to fibers, and film flexibility. nih.gov The characterization of allyl starch derivatives involves techniques to confirm the presence of the allyl groups and to determine the degree of substitution. These modified starches are investigated for a range of applications, including their use as sizing agents in the textile industry and as components in advanced biomaterials. acs.orgnih.gov

Formulation and Characteristics of Allyl Starch Laurate

Allyl starch laurate is a derivative of starch that has been chemically modified to incorporate both allyl and laurate groups. This modification imparts new properties to the starch, making it useful in a variety of applications. The formulation of allyl starch laurate typically involves the reaction of starch with an allylating agent and a lauroylating agent. French investigators have prepared allyl starch laurate with the goal of creating films with enhanced plasticizing properties. wikimedia.org

One method for preparing long-chain cellulose esters like cellulose laurate involves using non-acidic catalysts. scifiniti.com Another approach describes the synthesis of acetate cellulose laurate ester. scifiniti.comscifiniti.com The characteristics of these modified starches, such as their solubility and thermal stability, are important for their application in materials like bioplastics and packaging. scifiniti.com For instance, acetate cellulose laurate esters have shown improved hydrophobic character and good thermal stability. scifiniti.com

The table below summarizes the key characteristics of a synthesized acetate cellulose laurate ester.

| Property | Value | Reference |

| Crystallinity of isolated cellulose | 67-72% | scifiniti.com |

| Crystallinity of acetate cellulose laurate ester | 51-54% | scifiniti.com |

| Thermal stability of isolated cellulose | 360-340 ℃ | scifiniti.com |

| Thermal stability of acetate cellulose laurate ester | 380-365 ℃ | scifiniti.com |

Allyl Starch Emulsion Systems

Allyl starch can be formulated into emulsions, which are stable mixtures of immiscible liquids like oil and water. These emulsions have been investigated for their potential use in coatings and other applications. archive.orgwikimedia.org The stability and properties of these emulsions can be influenced by various factors, including the type and amount of emulsifier and plasticizer used. archive.org

Research has been conducted to improve the preparation and properties of allyl starch emulsions, focusing on enhancing their stability and the clarity of the films they produce. archive.org For example, an emulsion containing 10 percent Flexol TWS and a specific emulsifier, Polyethylene (B3416737) Glycol 400 Mono Laurate, resulted in clear films and was stable for one to two months. archive.org The addition of catalysts, such as cobalt complexes, has also been explored to accelerate the hardening of allyl starch emulsion films. archive.org

The table below presents data on the effect of a cobalt complex on the hardening of Flexol-plasticized allyl starch emulsions. archive.org

| Emulsion Formulation | Hardening Time | Reference |

| Flexol-plasticized emulsion with cobalt complex | 1 month | archive.org |

Functionalization of Fatty Acids with Allyl Moieties

Esterification Reactions for Allyl Fatty Acid Derivatives

Allyl esters of fatty acids can be synthesized through various chemical reactions. nih.govacs.org One common method is the esterification of a fatty acid with allyl alcohol. google.com This reaction can be catalyzed by an acid, such as sulfuric acid or toluene (B28343) sulfonic acid. google.com Another approach involves reacting allyl acetate with a methyl or ethyl ester of a carboxylic acid in the presence of a metal alkoxide catalyst. google.com This process is reported to produce highly pure allyl esters. google.com

A two-step procedure starting from glycerol (B35011) has also been developed to synthesize allyl esters of fatty acids, which avoids the use of allyl alcohol. nih.govacs.org This method involves heating a mixture of glycerol, a fatty acid, and chlorotrimethylsilane, followed by a reaction with sodium iodide in butanone. nih.govacs.org

The table below shows the composition of fatty acid methyl esters (FAME) and allyl fatty acid derivatives (AFAD) from conjugated fatty acids (CFA). researchgate.net

| Component | Relative % in FAME from CFA | Relative % in AFAD from CFA | Reference |

| C16:0 | 7.16 | 6.62 | researchgate.net |

| C18:0 | 3.63 | 3.42 | researchgate.net |

| C18:1 | 27.52 | 25.36 | researchgate.net |

| C18:2 | 10.95 | 11.67 | researchgate.net |

| CLAs | 47.66 | 50.31 | researchgate.net |

Development of Allyl Fatty Acid Derivatives as Reactive Coalescing Agents

Allyl fatty acid derivatives (AFADs) have been investigated for their potential use as reactive coalescing agents in waterborne latex systems. researchgate.netresearchgate.net Coalescing agents are additives that facilitate the formation of a continuous film as a coating dries. google.com Unlike traditional coalescing agents that evaporate, reactive coalescing agents become part of the final film through chemical reactions, such as autoxidative crosslinking. researchgate.netgoogle.com

Research has shown that AFADs derived from vegetable oils can act as non-volatile plasticizers that are capable of autoxidative crosslinking. researchgate.net The effectiveness of these derivatives as coalescing agents is evaluated by measuring properties such as the minimum film-forming temperature (MFT), glass transition temperature (Tg), drying time, and solvent resistance of the resulting coating. researchgate.net

The table below presents findings from a study on an allyl fatty acid derivative (AFAD) incorporated into a reference resin. researchgate.net

| Property | Observation | Reference |

| AFAD in resin | Incorporated at 5 wt% | researchgate.net |

| Resin composition | Methyl methacrylate (B99206) and butyl methacrylate (50:50 wt%) | researchgate.net |

Research on this compound in Polymeric Additive Formulations

Exploration of Polymeric Additives for Rheological Modification